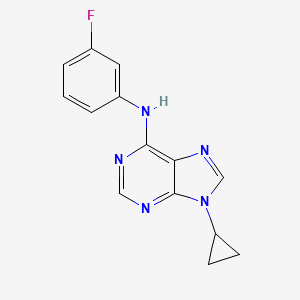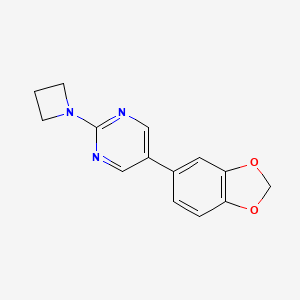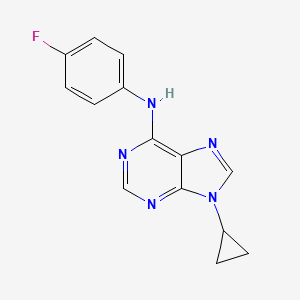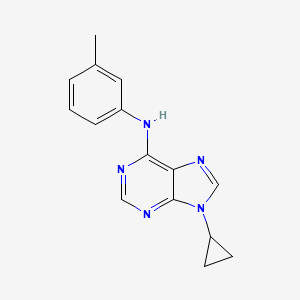
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine, commonly known as CPFP, is a purine derivative that has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders.
科学研究应用
CPFP has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders. CPFP has also been studied for its potential as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier.
作用机制
The exact mechanism of action of CPFP is not fully understood. However, it is believed that CPFP acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. Additionally, CPFP has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPFP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CPFP has anti-inflammatory, anti-cancer, and anti-microbial effects. In vivo studies have shown that CPFP has neuroprotective effects and can reduce the symptoms of neurological disorders. Additionally, CPFP has been found to reduce the levels of certain inflammatory markers in the blood, such as C-reactive protein.
实验室实验的优点和局限性
CPFP has several advantages and limitations for use in laboratory experiments. The major advantage of CPFP is its relatively low cost and easy availability. Additionally, CPFP is relatively stable and does not require complex synthesis methods. However, CPFP does have some limitations, such as its relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, CPFP can be toxic at high doses and should be used with caution.
未来方向
Given the wide range of biological activities of CPFP, there are numerous potential future directions for research. One potential direction is to investigate the potential of CPFP as a therapeutic agent for neurological disorders. Additionally, research could be conducted to explore the potential of CPFP as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier. Furthermore, research could be conducted to investigate the potential of CPFP as an inhibitor of enzyme activity, as well as its potential as an anti-cancer agent. Finally, research could be conducted to investigate the effects of CPFP on the immune system and its potential as an anti-inflammatory agent.
合成方法
CPFP can be synthesized by a variety of methods, including the use of cyclopropylboronic acid and a fluorinated phenyl group. The synthesis of CPFP is typically carried out in a two-step process, in which the cyclopropylboronic acid is first reacted with a fluorinated phenyl group to form a boronate ester. This boronate ester is then reacted with a purine base to form CPFP. This two-step process is typically carried out in a solution of dichloromethane or toluene, and the reaction is typically completed within 30 minutes.
属性
IUPAC Name |
9-cyclopropyl-N-(3-fluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKXDLJBABVQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)


![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)


![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)